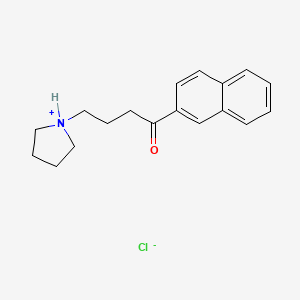
4-(Pyrrolidinyl)-2'-butyronaphthone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to a naphthone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the decarboxylative coupling reaction of proline with aldehydes and other reagents.
Attachment to the Naphthone Structure: The pyrrolidine ring is then attached to the naphthone structure through a series of reactions, which may include Friedel-Crafts acylation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Naphthone Derivatives: Compounds with a naphthone structure that exhibit diverse chemical reactivity and biological properties.
Uniqueness
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride is unique due to its combined structure of a pyrrolidine ring and a naphthone moiety, which imparts distinct chemical and biological properties . This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
59921-88-9 |
|---|---|
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-4-pyrrolidin-1-ium-1-ylbutan-1-one;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(8-5-13-19-11-3-4-12-19)17-10-9-15-6-1-2-7-16(15)14-17;/h1-2,6-7,9-10,14H,3-5,8,11-13H2;1H |
Clave InChI |
FGCVYZATVSLZLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](C1)CCCC(=O)C2=CC3=CC=CC=C3C=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


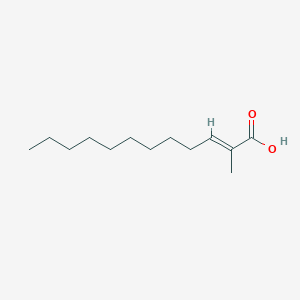

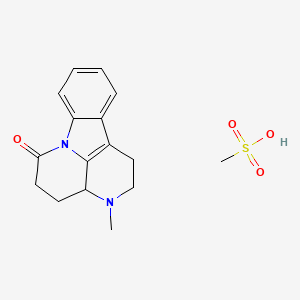
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
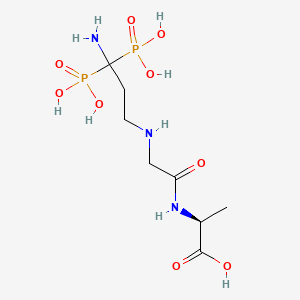
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

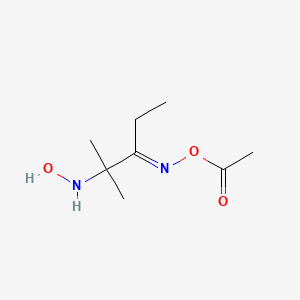

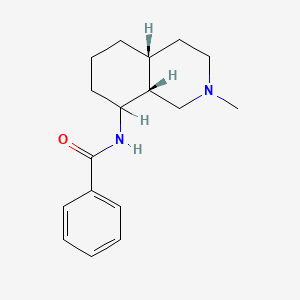
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
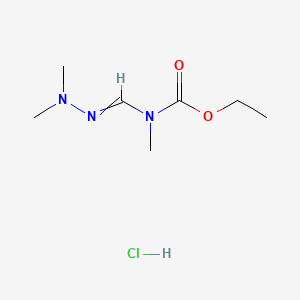
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
